molecular formula C12H11NO B1613074 2-Cyanophenyl cyclobutyl ketone CAS No. 898790-46-0

2-Cyanophenyl cyclobutyl ketone

Cat. No. B1613074
M. Wt: 185.22 g/mol
InChI Key: QLCOLIJMDKKMBC-UHFFFAOYSA-N
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Description

“2-Cyanophenyl cyclobutyl ketone” is a chemical compound with the CAS Number: 898790-46-0 . It has a molecular weight of 185.23 and its IUPAC name is 2-(cyclobutylcarbonyl)benzonitrile . It appears as a golden oil .


Synthesis Analysis

The synthesis of cis-γ-functionalized cyclobutyl ketones, such as 2-Cyanophenyl cyclobutyl ketone, can be achieved through a sequential C−H/C−C functionalization strategy . This involves generating a bicyclo [1.1.1]pentan-2-ol intermediate from the parent cyclobutyl ketone via an optimized Norrish-Yang procedure . This intermediate then undergoes a ligand-enabled, palladium-catalyzed C−C cleavage/functionalization to produce valuable cis-γ - (hetero)arylated, alkenylated, and alkynylated cyclobutyl aryl ketones .


Molecular Structure Analysis

The linear formula of 2-Cyanophenyl cyclobutyl ketone is C12H11NO . The Inchi Code is 1S/C12H11NO/c13-8-10-4-1-2-7-11(10)12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2 .


Chemical Reactions Analysis

The [2 + 2] photocycloaddition is a key reaction in the synthesis of cyclobutanes . This reaction is frequently used and involves two olefins, one of which is required to be excited by ultraviolet (UV) or visible light .


Physical And Chemical Properties Analysis

2-Cyanophenyl cyclobutyl ketone has a molecular weight of 185.23 . It appears as a golden oil .

Scientific Research Applications

Activation and Catalysis

  • Activation of Chiral (Salen)AlCl Complex : This study focuses on the use of phosphoranes as Lewis bases to activate chiral (salen)AlCl complexes, enhancing their electrophilicity for asymmetric ketone cyanosilylation. This process is crucial for producing chiral conjugated dienes and enynes from α,β,γ,δ-unsaturated enones, highlighting a significant application in chemical synthesis (Zeng et al., 2016).

Enantioselective Hydrogenation

  • Enantioselective Hydrogenation of Ketones : Another study discusses the use of TunePhos/diamine-Ru(II) complex, combined with t-BuOK, to catalyze the enantioselective hydrogenation of various ketones, including cyclopropyl ketones. This method achieves high reactivity and excellent enantioselectivities, which is significant for pharmaceutical and fine chemical synthesis (Li et al., 2009).

Cycloaddition Reactions

  • [2+2] Cycloaddition of Alkenyl Sulfide with α,β-Unsaturated Ketone : This research presents a method to produce 2-phenylthiocyclobutyl ketones through the reaction of alkenyl sulfides with α,β-unsaturated ketones. This approach offers a convenient route to 1-cyclobutenyl ketones, which are valuable intermediates in organic synthesis (Takeda et al., 1986).

Synthetic Applications

  • Synthesis of Dihydropyrroles and Pyrroles : Research by Wurz and Charette explores the use of 1-nitro- and 1-cyano-cyclopropyl ketones, prepared from cyclopropanation reactions, as precursors for the regiospecific synthesis of 4-nitro- and 4-cyano-dihydropyrroles. This demonstrates a method for accessing densely functionalized pyrroles, which are important in medicinal chemistry (Wurz & Charette, 2005).

Photoreactions of Ketones

  • Type II Photoreactions of Ketones : A study by Turro, Liu, and Chow uses the solvent sensitivity of Type II reaction in ketones to investigate detergent solutions. This research provides insight into the behavior of ketones in different environments, which can be valuable for understanding the dynamics of ketone-based reactions in various solvents (Turro et al., 1977).

Annulation Reactions

  • α, α′ - Annulation Reaction of Enamines : The study by Frontier et al. discusses the reactions of enamines generated from cyclic ketones with chloromethyl and iodomethyl vinyl ketone, leading to bridged ring diketones. This highlights a novel method for constructing complex molecular architectures (Frontier et al., 1998).

Future Directions

The synthesis of 1,3-disubstituted cyclobutane building blocks, such as 2-Cyanophenyl cyclobutyl ketone, is an area of ongoing research . The development of novel methods for the diastereocontrolled synthesis of these compounds is a key focus . These compounds are emerging scaffolds in medicinal chemistry that can confer beneficial pharmacological properties to small-molecule drug candidates .

properties

IUPAC Name

2-(cyclobutanecarbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c13-8-10-4-1-2-7-11(10)12(14)9-5-3-6-9/h1-2,4,7,9H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCOLIJMDKKMBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10642516
Record name 2-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanophenyl cyclobutyl ketone

CAS RN

898790-46-0
Record name 2-(Cyclobutylcarbonyl)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-46-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Cyclobutanecarbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10642516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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